Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
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Overview
Description
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution reactions to form the desired compound . The reaction conditions often involve the use of palladium catalysts and specific bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Cyclization Reactions: It can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibition and other biological pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: Its derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrole-pyridine fused ring structure and have been studied for their kinase inhibitory activities.
Pyrrolo[3,4-c]pyridine Derivatives: These compounds also contain a fused pyrrole-pyridine ring system and exhibit a range of biological activities, including antitumor and antiviral properties.
Uniqueness
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to the presence of the bromine atom and the carboxylate group, which provide specific reactivity and potential for further functionalization
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-12-8-5(6)2-11-4-7(8)10/h2-4,12H,1H3 |
InChI Key |
IFEJKWKTJCXOLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C=NC=C12)Br |
Origin of Product |
United States |
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